Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci)

Description

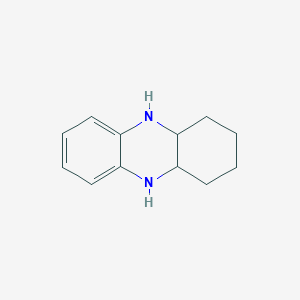

Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci) is a chemical compound with the molecular formula C12H16N2 and a molecular weight of 188.26884 g/mol . It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes multiple hydrogenated rings, making it an interesting subject for chemical research and industrial applications .

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1,2,3,4,4a,5,10,10a-octahydrophenazine |

InChI |

InChI=1S/C12H16N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-2,5-6,11-14H,3-4,7-8H2 |

InChI Key |

GNBVLYVUKDSKIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Phenazine, 1,2,3,4,4a,5,10,10a-octahydro-(7CI,9CI)

Detailed Synthetic Procedure

Step 1: Synthesis of 7-Substituted 1,2,3,4-Tetrahydrophenazine

- Reactants: 4-substituted o-phenylenediamine and cyclohexanedione.

- Solvent: Ethanol.

- Conditions: Reaction at 50–70 °C for 6–10 hours.

- Purification: Concentration followed by neutral alumina column chromatography.

- Outcome: 7-substituted 1,2,3,4-tetrahydrophenazine intermediate.

Step 2: Conversion to 5,10-Disubstituted-7-Substituted 1,2,3,4,4a,5,10,10a-Octahydrophenazine

- Reactants: The tetrahydrophenazine intermediate, sodium borohydride, and an organic acid.

- Solvent: Anhydrous toluene.

- Conditions: Initial reaction at 0–5 °C for 1–3 hours under ice bath, followed by reflux at 100–110 °C for 6–8 hours.

- Work-up: Gradual addition of water, extraction with ethyl acetate, washing, drying, rotary evaporation.

- Outcome: Yellow viscous intermediate of octahydrophenazine.

Step 3: Further Functionalization (For Fluorescent Dye Synthesis)

- Reactants: 5,10-disubstituted-7-methoxy-1,2,3,4,4a,5,10,10a-octahydrophenazine and 2-substituted ketone-4-disubstituted aminophenol.

- Solvent: Methanesulfonic acid.

- Conditions: Heating at 80–140 °C for 4–10 hours.

- Work-up: Reaction mixture poured into ice water, followed by acid washing, filtration, drying, and column chromatography.

- Outcome: Fluorescent dye with phenazine condensed structure.

Reaction Parameters and Ratios

| Step | Reactants & Ratios | Solvent & Volume Ratios | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | 4-substituted o-phenylenediamine : cyclohexanedione = 1 : 1–5 | Ethanol, 1 : 1.5–4 mol/L | 50–70 °C | 6–10 h | Neutral alumina purification |

| 2 | Tetrahydrophenazine : toluene : NaBH4 : organic acid = 1 : 25–80 : 10–20 : 20–150 | Anhydrous toluene | 0–5 °C (initial), then reflux 100–110 °C | 1–3 h + 6–8 h reflux | Organic acid with -COOH group |

| 3 | Octahydrophenazine : ketone-aminophenol = 1 : 1–5 | Methanesulfonic acid, 1 : 20–30 mol/L | 80–140 °C | 4–10 h | Acid washing with sulfuric, methanesulfonic, p-toluenesulfonic, or perchloric acid |

Analysis of Preparation Methods

Efficiency and Yield

- The condensation reaction in Step 1 is generally efficient, yielding the tetrahydrophenazine intermediate in high purity after column chromatography.

- The reduction and cyclization in Step 2 require careful temperature control to avoid over-reduction or side reactions; yields are moderate to high depending on reagent purity and reaction time.

- Step 3 functionalization for dye synthesis is sensitive to acid choice and temperature, influencing the final fluorescent properties and purity.

Advantages and Challenges

| Aspect | Advantages | Challenges |

|---|---|---|

| Step 1 | Straightforward condensation, mild conditions | Requires pure starting materials |

| Step 2 | Selective reduction and cyclization | Sensitive to temperature and reagent ratios |

| Step 3 | Enables functionalization for advanced applications | Harsh acidic conditions, potential side reactions |

Research Outcomes and Applications

- The octahydro-phenazine core synthesized by these methods is a key intermediate in the preparation of fluorescent dyes with phenazine condensed structures, which have applications in bioimaging and materials science.

- Studies have shown that substituents on the o-phenylenediamine influence the electronic properties and bioactivity of the final compounds.

- The synthetic flexibility allows for modification to optimize fluorescence intensity and stability.

Summary Table of Preparation Methods

| Step | Product | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| 1 | 7-Substituted 1,2,3,4-tetrahydrophenazine | 4-substituted o-phenylenediamine, cyclohexanedione | EtOH, 50–70 °C, 6–10 h | High purity post-chromatography | Base intermediate |

| 2 | 5,10-Disubstituted-7-substituted octahydrophenazine | NaBH4, organic acid, toluene | 0–5 °C then reflux 100–110 °C | Moderate to high | Key cyclization step |

| 3 | Fluorescent dye derivatives | Methanesulfonic acid, ketone-aminophenol | 80–140 °C, 4–10 h | Variable, depends on acid | Functionalization step |

Chemical Reactions Analysis

Redox Reactions and Electron Transfer

The compound participates in redox cycling due to its ability to undergo reversible electron transfer. Key observations include:

-

Two-electron, two-proton (2e⁻/2H⁺) reduction : This process generates a fully reduced and protonated species, facilitated by the availability of hydrogen association sites .

-

Quasi-reversible behavior : Cyclic voltammetry studies reveal unequal anodic and cathodic peak currents (), indicating quasi-reversible redox processes .

-

Gibbs free energy calculations : The redox potential is influenced by solvent interactions and proton availability, with aqueous systems favoring sequential proton-coupled electron transfers .

Mechanistic Pathway :

-

Oxidized phenazine → Semi-phenazine (1e⁻/1H⁺ transfer)

-

Semi-phenazine → Anionic phenazine (second 1e⁻/1H⁺ transfer)

Electrophilic Substitution

The electron-deficient aromatic rings (due to nitrogen atoms) enable electrophilic attacks at specific positions:

-

Nitrogen-directed reactivity : Electrophiles preferentially target carbons adjacent to nitrogen atoms.

-

Solvent effects : Reactions in polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates compared to protic solvents like ethanol.

Reduction Reactions

Partial saturation of the phenazine scaffold allows further reduction:

| Reaction Type | Conditions | Product |

|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, ethanol, 25°C | Fully saturated decahydro derivative |

| Chemical reduction | NaBH₄, methanol, 0°C | Mixed hydro-phenazine intermediates |

Reduction pathways are highly sensitive to steric hindrance from the octahydro structure, often requiring elevated temperatures for complete saturation .

Mechanistic Studies

-

DFT computational models : Highlight the role of the anomeric effect in stabilizing transition states during phosphorylation or sulfonation .

-

Kinetic isotope effects : Deuterium labeling studies confirm proton-coupled electron transfer (PCET) as the rate-limiting step in redox reactions .

Stability and Degradation

Scientific Research Applications

Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci) has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of other complex organic compounds.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to disruption of cellular processes. Its antimicrobial properties are attributed to its ability to generate reactive oxygen species (ROS), which can damage bacterial cell walls and DNA .

Comparison with Similar Compounds

Similar Compounds

Phenazine: The parent compound, known for its antimicrobial properties.

1,2,3,4-Tetrahydrophenazine: A partially hydrogenated derivative with similar properties.

5,10-Dioxide Phenazine: An oxidized derivative with unique chemical properties.

Uniqueness

Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci) is unique due to its fully hydrogenated structure, which imparts different chemical and physical properties compared to its partially hydrogenated or oxidized counterparts. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci) is a nitrogen-containing heterocyclic compound that belongs to the phenazine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicine and agriculture. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables summarizing its effects.

- Molecular Formula : CHN

- Molecular Weight : 188.269 g/mol

- CAS Number : 41208-54-2

- Structure : The compound features a fused ring system characteristic of phenazines, which contributes to its biological properties.

Biological Activity

Phenazine derivatives are known for their multifaceted biological activities. The following sections detail specific activities associated with Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci).

Antimicrobial Activity

Phenazines exhibit significant antimicrobial properties against various pathogens:

- Fungal Inhibition : Research indicates that phenazine compounds can inhibit the growth of soil-borne fungal phytopathogens such as Fusarium oxysporum and Rhizoctonia solani .

- Bacterial Activity : The compound has been shown to possess antibacterial properties against Pseudomonas aeruginosa, a common pathogen in clinical settings .

Antitumor Activity

Recent studies have highlighted the potential of phenazine derivatives in cancer therapy:

- Cell Line Studies : Phenazine compounds have demonstrated cytotoxic effects on various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and SW480 (colorectal cancer). Concentrations ranging from 32 to 40 µM were effective in inducing apoptosis in these cells .

The biological activities of phenazines are attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Phenazines can induce oxidative stress by generating ROS, which is toxic to cells and can lead to cell death.

- Iron Homeostasis : They participate in iron reduction processes that are crucial for microbial growth and survival.

- DNA Interaction : Phenazines can intercalate with DNA, disrupting replication and transcription processes.

Data Summary

The following table summarizes key findings regarding the biological activities of Phenazine derivatives:

| Biological Activity | Pathogen/Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Antifungal | Fusarium oxysporum | N/A | Inhibition of growth |

| Antibacterial | Pseudomonas aeruginosa | N/A | Inhibition of growth |

| Antitumor | A549 | 32-40 | Induction of apoptosis |

| Antitumor | HeLa | 32-40 | Induction of apoptosis |

| Antitumor | SW480 | 32-40 | Induction of apoptosis |

Case Study 1: Fungal Pathogen Control

In a study investigating the efficacy of phenazine derivatives against Fusarium oxysporum, researchers found that treatment with phenazine compounds resulted in a significant reduction in fungal biomass compared to untreated controls. This study highlights the potential for using phenazines as biocontrol agents in agriculture.

Case Study 2: Cancer Cell Line Response

A recent investigation into the cytotoxic effects of Phenazine derivatives on various cancer cell lines revealed that these compounds effectively induced apoptosis through ROS generation and DNA damage pathways. The study noted that the effectiveness varied among different cell lines, suggesting the need for further exploration into structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Phenazine,1,2,3,4,4a,5,10,10a-octahydro-(7ci,9ci), and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves hydrogenation of phenazine derivatives under controlled pressure (e.g., catalytic hydrogenation with Pd/C or Raney Ni). Key challenges include managing stereoselectivity and avoiding over-reduction. Post-synthesis purification often requires gradient chromatography (normal-phase or reverse-phase) to isolate the octahydro product from partially reduced intermediates. Solvent selection (e.g., acetonitrile/water mixtures) is critical for crystallization .

- Data Note : Substituted phenazines (e.g., 5,10-diethyl-5,10-dihydrophenazine) show enhanced solubility in polar solvents like acetonitrile, which may inform purification strategies .

Q. How can researchers validate the structural conformation of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Resolve the octahydro scaffold’s stereochemistry by comparing experimental CCDC data (e.g., reference code 2209381 for similar phenothiazine derivatives) .

- NMR Spectroscopy : Use - and -NMR to confirm hydrogenation patterns. Key signals for saturated rings appear in the δ 1.5–2.5 ppm range () and δ 20–40 ppm () .

- Computational Validation : Compare experimental data with DFT-optimized structures (e.g., using Gaussian or ORCA) to validate bond angles and torsional strain .

Q. What theoretical frameworks guide research on the redox properties of octahydro-phenazines?

- Methodological Answer : Link studies to Marcus theory for electron-transfer kinetics or frontier molecular orbital (FMO) theory to predict redox potentials. For example, HOMO-LUMO gaps calculated via DFT can correlate with experimental cyclic voltammetry (CV) results .

- Example : Electrochemical characterization of 5,10-diethyl-phenazine in acetonitrile revealed a reversible redox couple at −0.45 V vs. Ag/AgCl, consistent with FMO predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for octahydro-phenazine derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR/X-ray data across multiple studies (e.g., CCDC repositories, IUCr databases) to identify systematic errors .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility, which may explain discrepancies in peak splitting or integration .

- Collaborative Analysis : Employ platforms like ICReDD’s interdisciplinary approach, integrating computational, synthetic, and spectroscopic teams to reconcile data .

Q. What experimental design principles optimize the study of this compound’s electrochemical behavior in energy storage applications?

- Methodological Answer :

- Factorial Design : Vary parameters like electrolyte composition (e.g., LiPF₆ vs. TBAPF₆) and scan rates to isolate factors affecting charge-discharge efficiency .

- In Situ Techniques : Use spectroelectrochemistry (UV-Vis/EPR) to monitor redox states during CV experiments .

- AI-Driven Automation : Implement COMSOL Multiphysics simulations to model ion diffusion and predict optimal electrode configurations .

Q. How can computational methods address gaps in understanding the compound’s reactivity in multi-step syntheses?

- Methodological Answer :

- Reaction Pathway Mapping : Use density functional theory (DFT) to model intermediates and transition states, identifying kinetic bottlenecks (e.g., steric hindrance in hydrogenation steps) .

- Machine Learning (ML) : Train models on existing reaction databases (Reaxys, SciFinder) to predict solvent/catalyst combinations that improve yield .

Q. What strategies mitigate challenges in scaling up laboratory-scale syntheses while maintaining stereochemical integrity?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer, reducing side reactions during hydrogenation .

- Process Analytical Technology (PAT) : Use inline IR/Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Methodological Frameworks

Q. How to select a theoretical or conceptual framework for studying this compound’s biological activity?

- Answer : Align with frameworks like structure-activity relationship (SAR) models or molecular docking simulations. For example, use AutoDock Vina to predict binding affinities with target proteins, guided by crystallographic data .

Q. What bibliometric approaches identify understudied applications of octahydro-phenazines?

- Answer : Conduct a systematic review using tools like VOSviewer to map keyword co-occurrence in PubMed/Scopus. Focus on emerging themes (e.g., "redox-active biomaterials") and cross-reference with CRDC classifications (e.g., RDF2050107 for particle technology) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.